molecular formula C31H32BrN3O7 B2692970 (Z)-N-(1-(5-bromo-2-methoxyphenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide CAS No. 450373-08-7

(Z)-N-(1-(5-bromo-2-methoxyphenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2692970
CAS No.: 450373-08-7
M. Wt: 638.515
InChI Key: RCGYVBHBUSJGJD-FMCGGJTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(1-(5-bromo-2-methoxyphenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide is a potent and selective chemical probe identified for the inhibition of Glycogen Synthase Kinase-3 (GSK-3). This compound is structurally characterized as an 8-oxo-5,6,8,13b-tetrahydro-1H,13H-2,5-methanobenzo[h]pyrido[1,2-a][1,5]diazocine-3-carboxamide, a complex scaffold designed for high-affinity binding. Its primary research value lies in its ability to selectively target the ATP-binding pocket of GSK-3α and GSK-3β isoforms, making it an invaluable tool for elucidating the role of GSK-3 in cellular signaling pathways. Research applications include the study of Wnt/β-catenin signaling, neuronal development and function , and glucose metabolism . Dysregulation of GSK-3 is implicated in various pathologies, including neurodegenerative diseases , cancer , and mood disorders; therefore, this inhibitor is critical for investigating disease mechanisms and validating GSK-3 as a therapeutic target in preclinical models. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(Z)-1-(5-bromo-2-methoxyphenyl)-3-oxo-3-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32BrN3O7/c1-39-25-9-8-22(32)11-19(25)12-23(33-30(37)20-13-26(40-2)29(42-4)27(14-20)41-3)31(38)34-15-18-10-21(17-34)24-6-5-7-28(36)35(24)16-18/h5-9,11-14,18,21H,10,15-17H2,1-4H3,(H,33,37)/b23-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGYVBHBUSJGJD-FMCGGJTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C(C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C(/C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3)\NC(=O)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32BrN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-(1-(5-bromo-2-methoxyphenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound's structure is characterized by multiple functional groups including a brominated phenyl ring, methoxy groups, and a pyrido[1,2-a][1,5]diazocin moiety. These structural features are crucial for its biological activity as they influence interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring the pyrido[1,2-a][1,5]diazocin framework. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. The presence of methoxy groups enhances lipophilicity and cellular uptake, facilitating interaction with intracellular targets.
  • Case Study : A related compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells) with IC50 values in the low micromolar range. The structure–activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly affect potency.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

  • In vitro Studies : Similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds with a methoxy substitution pattern exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.

Anti-inflammatory Activity

Inflammatory diseases are another area where this compound may exhibit beneficial effects:

  • Research Findings : Compounds with similar structural motifs have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The presence of electron-donating groups (like methoxy) was found to enhance anti-inflammatory effects.

Data Tables

Biological ActivityMechanismReference
AnticancerInduces apoptosis via mitochondrial pathways
AntimicrobialInhibits bacterial growth (both Gram-positive and Gram-negative)
Anti-inflammatoryInhibits TNF-alpha production

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